molecular formula C23H19BrN4O B10938438 N-(4-bromophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-bromophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10938438
M. Wt: 447.3 g/mol
InChI Key: JHXNNKKHCRBGJV-UHFFFAOYSA-N
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Description

N~4~-(4-BROMOPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a cyclopropyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-BROMOPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromoacetophenone with cyclopropylamine to form an intermediate, which is then subjected to cyclization with 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-BROMOPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N4-(4-BROMOPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(4-BROMOPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a bromophenyl group, a cyclopropyl group, and a pyrazolo[3,4-b]pyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C23H19BrN4O

Molecular Weight

447.3 g/mol

IUPAC Name

N-(4-bromophenyl)-6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H19BrN4O/c1-14-21-19(23(29)25-17-11-9-16(24)10-12-17)13-20(15-7-8-15)26-22(21)28(27-14)18-5-3-2-4-6-18/h2-6,9-13,15H,7-8H2,1H3,(H,25,29)

InChI Key

JHXNNKKHCRBGJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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